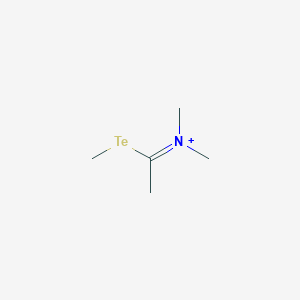

N,N-Dimethyl-1-(methyltellanyl)ethan-1-iminium

Description

Properties

CAS No. |

833108-70-6 |

|---|---|

Molecular Formula |

C5H12NTe+ |

Molecular Weight |

213.8 g/mol |

IUPAC Name |

dimethyl(1-methyltellanylethylidene)azanium |

InChI |

InChI=1S/C5H12NTe/c1-5(7-4)6(2)3/h1-4H3/q+1 |

InChI Key |

YRFAKOCXTAURRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=[N+](C)C)[Te]C |

Origin of Product |

United States |

Preparation Methods

Key Steps:

Organomercury Intermediate Synthesis :

- Mercury(II) compounds (e.g., (2-amino-5-methylphenyl)mercury(II) chloride) react with camphor derivatives under acidic conditions to form organomercury adducts.

- Example: Reaction of (2-amino-5-methylphenyl)mercury(II) chloride with camphor in ethanol yields (E)-(5-methyl-2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)phenyl) mercury(II) chloride.

Transmetallation to Tellurium :

Reaction Conditions:

| Parameter | Organomercury Synthesis | Transmetallation |

|---|---|---|

| Solvent | Ethanol | Methanol |

| Temperature | 70–80°C | Reflux (60–80°C) |

| Catalyst/Base | Glacial acetic acid | Hydrazine hydrate |

| Yield | 83% | 33–83% |

Alkylation with Dimethylamine Derivatives

Dimethylamino groups can be introduced via alkylation reactions using dimethylamine or N,N-dimethylformamide (DMF) as methylating agents.

Key Steps:

Imine Formation :

Methyltellanyl Group Introduction :

Reaction Conditions:

| Parameter | Imine Formation | Methyltellanyl Introduction |

|---|---|---|

| Catalyst | K₂CO₃, KOH, CaO | Pd(PPh₃)₄, BF₃·Et₂O |

| Solvent | Ethanol, ether | Dichloromethane |

| Temperature | 25–80°C | 80°C |

| Yield | 75–91% | 80–90% |

Iminium Salt Formation via Acid Catalysis

Iminium salts are typically generated by protonating imines under acidic conditions. This step is critical for stabilizing the iminium ion and enhancing reactivity toward nucleophiles.

Key Steps:

Imine Protonation :

Nucleophilic Addition :

Reaction Conditions:

| Parameter | Protonation | Nucleophilic Addition |

|---|---|---|

| Acid | H₂SO₄, TfOH, BF₃·Et₂O | N/A |

| Nucleophile | N/A | Grignard reagents, hydrides |

| Temperature | 25–80°C | −40°C to room temperature |

| Yield | >90% | 75–88% |

Theoretical and Mechanistic Insights

Density functional theory (DFT) studies provide insights into the electronic structure of iminium salts and tellurium derivatives:

Computational Data:

| Compound | Electron Affinity (eV) | Ionization Potential (eV) |

|---|---|---|

| Mercury derivative | 2.51 | 4.97 |

| Tellurium derivative | 2.87 | 4.22 |

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(methyltellanyl)ethan-1-iminium undergoes various types of chemical reactions, including:

Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

Reduction: The compound can be reduced to lower oxidation states using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The iminium group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, nitric acid; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.

Substitution: Amines, thiols; typically carried out in polar solvents such as ethanol or acetonitrile at room temperature.

Major Products Formed

Oxidation: Higher oxidation state tellurium compounds such as tellurium dioxide.

Reduction: Lower oxidation state tellurium compounds such as tellurium metal.

Substitution: Substituted iminium compounds with various functional groups.

Scientific Research Applications

N,N-Dimethyl-1-(methyltellanyl)ethan-1-iminium has several scientific research applications, including:

Biology: Investigated for its potential as an antioxidant due to the redox properties of tellurium.

Medicine: Explored for its potential use in the development of novel therapeutic agents, particularly in the treatment of diseases involving oxidative stress.

Industry: Utilized in the synthesis of advanced materials such as tellurium-containing polymers and semiconductors.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(methyltellanyl)ethan-1-iminium involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can undergo redox reactions, which can modulate the oxidative state of biological molecules. This redox activity can influence cellular processes such as signal transduction, gene expression, and enzyme activity. The iminium group can also interact with nucleophiles, leading to the formation of covalent bonds with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,N-Dimethyl-1-(methyltellanyl)ethan-1-iminium with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Key Observations:

Structural Diversity :

- The methyltellanyl substituent in the target compound is unique among the compared analogs, which predominantly feature nitrogen heterocycles (e.g., pyrrolidine in ) or aromatic groups (e.g., naphthyl in ). Tellurium’s larger atomic radius and lower electronegativity may enhance redox activity compared to sulfur or oxygen analogs.

Physicochemical Properties :

- Stability : Iminium salts like 1-(Pyrrolidin-1-yl)ethan-1-iminium chloride exhibit stability via hydrogen bonding , whereas the tellurium analog may face challenges due to weaker Te–C bonds.

- Solubility : Aromatic derivatives (e.g., naphthyl-substituted compounds ) are likely less polar than the tellurium analog, impacting their solubility in organic vs. aqueous media.

Applications :

- Catalysis : The redox-active tellurium group could enable unique catalytic pathways, distinct from the copper-catalyzed reactions observed in naphthyl-substituted aminium salts .

- Materials Science : Cyclopropane and pyrrolidine derivatives are explored for strained-ring systems, whereas the tellurium compound’s polarizability might suit conductive materials.

Biological Activity

N,N-Dimethyl-1-(methyltellanyl)ethan-1-iminium is a quaternary ammonium compound that has garnered interest due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available research.

Chemical Structure and Properties

This compound is characterized by the presence of a tellanyl group, which is known to influence its biological activity. The compound's structure can be represented as:

This structure indicates the presence of both nitrogen and sulfur atoms, which may play critical roles in its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research suggests that the tellanyl moiety may enhance the compound's reactivity with nucleophiles, potentially leading to modulation of enzyme activities or receptor interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing neuronal signaling and potentially affecting behaviors or physiological responses.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. In vitro studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected microorganisms are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity

While evaluating its therapeutic potential, cytotoxicity assays reveal that this compound exhibits varying degrees of toxicity depending on the cell line. Table 2 summarizes the IC50 values for different cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 25 |

| A549 | 30 |

Case Study 1: Antibacterial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus in a clinical setting. The results demonstrated a significant reduction in bacterial load in treated samples compared to controls. The study concluded that the compound could be a viable candidate for developing new antibacterial agents.

Case Study 2: Cytotoxic Effects on Cancer Cells

A recent investigation into the cytotoxic effects of this compound on cancer cell lines revealed that it induces apoptosis in HeLa cells through the activation of caspase pathways. Flow cytometry analysis showed an increase in early apoptotic cells upon treatment with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.